2-Cyclopropene-1-carboxylic acid, 1-phenyl-
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Overview
Description
2-Cyclopropene-1-carboxylic acid, 1-phenyl- is an organic compound with the molecular formula C10H8O2. It is characterized by a cyclopropene ring attached to a carboxylic acid group and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 1-phenyl- typically involves the cyclopropanation of phenylacetylene followed by oxidation. One common method includes the reaction of phenylacetylene with diazomethane to form a cyclopropene intermediate, which is then oxidized to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
2-Cyclopropene-1-carboxylic acid, 1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of specialized materials and compounds.
Mechanism of Action
The mechanism of action of 2-Cyclopropene-1-carboxylic acid, 1-phenyl- involves its interaction with various molecular targets. The cyclopropene ring is highly strained, making it reactive towards nucleophiles and electrophiles. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenylcyclopropanecarboxylic acid: Similar structure but lacks the cyclopropene ring.
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-: Contains additional phenyl groups, altering its reactivity and properties.
Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester: An ester derivative with different functional groups.
Uniqueness
2-Cyclopropene-1-carboxylic acid, 1-phenyl- is unique due to the presence of the cyclopropene ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
CAS No. |
824425-20-9 |
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Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-phenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H8O2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-7H,(H,11,12) |
InChI Key |
VLEUMYRBUYHIJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=C2)C(=O)O |
Origin of Product |
United States |
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